![molecular formula C12H15N3 B3021073 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 91642-97-6](/img/structure/B3021073.png)
3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They have attracted attention due to their diverse biological activities and are key structural motifs in several drugs .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized in high to excellent yield, and pure products were isolated by simple filtration .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary depending on the specific substituents attached to the ring. For instance, the molecular weight of 3-methyl-1H-pyrazol-5-amine is 97.12 .Scientific Research Applications
- Pyrazoles, including this compound, exhibit radical scavenging activity. In particular, some derivatives of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated potent antioxidant effects. These compounds can neutralize free radicals, protecting cells from oxidative damage .
- Several drugs with pyrazole rings are approved for cancer treatment. This compound’s derivatives were synthesized and evaluated for cytotoxic properties against colorectal carcinoma cells (RKO). Notably, compound 3i showed significant cytotoxicity with an IC50 of 6.2 µM, inducing apoptosis via p53-mediated pathways .
- Molecular simulations revealed that compound 13 (a derivative) has potent in vitro antipromastigote activity. It binds favorably to the active site of LmPTR1, a potential target for antileishmanial therapy .
- 1-phenyl-3-methyl-5-pyrazolone (Edaravone), a close relative, is an antioxidant used for stroke recovery and treating amyotrophic lateral sclerosis (ALS). The synthesis of Edaravone involves similar chemistry, emphasizing the importance of pyrazolone derivatives in neuroprotection .
- Some indole derivatives containing the pyrazole ring exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated promising effects .
- Nanomaterials based on this compound have been used as catalysts for preparing 4,4ʹ-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. This methodology offers high yields, short reaction times, and effectiveness in synthesizing related compounds .
Antioxidant Properties
Anticancer Potential
Antipromastigote Activity
Neuroprotective Agent
Anti-Inflammatory and Analgesic Effects
Catalyst for Synthesis
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
5-ethyl-4-methyl-2-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-11-9(2)12(13)15(14-11)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFCJMAWRYDNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356424 | |
Record name | 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
91642-97-6 | |
Record name | 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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